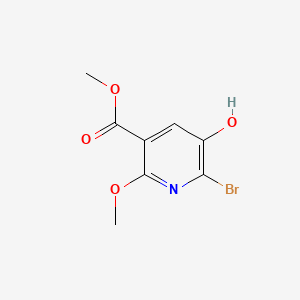![molecular formula C16H11Cl3N2O4S B13942345 4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 535979-14-7](/img/structure/B13942345.png)
4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of multiple chlorine atoms, a methoxy group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with 4-chloro-3-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide and thioamide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and hydrolyzed fragments of the original compound.
Aplicaciones Científicas De Investigación
4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-4-hydroxybenzoic acid
- 4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoic acid
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
535979-14-7 |
|---|---|
Fórmula molecular |
C16H11Cl3N2O4S |
Peso molecular |
433.7 g/mol |
Nombre IUPAC |
4-chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H11Cl3N2O4S/c1-25-13-9(5-8(17)6-11(13)19)14(22)21-16(26)20-12-4-7(15(23)24)2-3-10(12)18/h2-6H,1H3,(H,23,24)(H2,20,21,22,26) |
Clave InChI |
ACZXHWPTLMZIMB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)




![5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)



![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)

